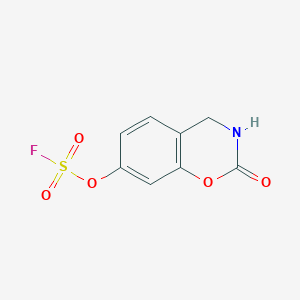

![molecular formula C17H15N7O3 B2809480 N-((8-乙氧-[1,2,4]三唑并[4,3-a]吡嘧啶-3-基)甲基)-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺 CAS No. 2034599-70-5](/img/structure/B2809480.png)

N-((8-乙氧-[1,2,4]三唑并[4,3-a]吡嘧啶-3-基)甲基)-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and studied for their antibacterial activity . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves the use of various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The starting material for the synthesis could be 2,3-dichloropyrazine, which is commercially available .Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrazine derivatives is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . The hydrazine group of the compound was substituted via nucleophilic reaction using hydrazine hydrate .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyrazine derivatives are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学研究应用

Antibacterial Activity

A series of novel triazolo [4,3- a ]pyrazine derivatives, including the compound you mentioned, were synthesized and evaluated for their in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the compounds exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .

Antiproliferative Activity

The compound has been evaluated for its antiproliferative activities against various cancer cell lines . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Moreover, it inhibited the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells .

Kinase Inhibitory Activity

The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . The most promising compound exhibited excellent kinase inhibitory activities . Its intervention on intracellular c-Met signaling of A549 was verified by the result of Western blot .

Inhibition of c-Met and VEGFR-2 Expression

The compound has been found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 . This suggests that the compound could be a potential therapeutic agent for cancers that overexpress these proteins .

Low Hemolytic Toxicity

The compound has been evaluated for its hemolytic toxicity and was found to have low toxicity . This is an important consideration in the development of new drugs, as high hemolytic toxicity can lead to serious side effects .

Potential Antiviral Activity

While not directly related to the specific compound you mentioned, it’s worth noting that some [1,2,4]triazolo [4,3- a ]quinoxaline derivatives have been tested for their potential antiviral activity . This suggests that the compound could potentially be modified to create new antiviral agents .

未来方向

作用机制

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that other triazolo[4,3-a]pyrazine derivatives have shown to inhibit the growth of bacterial cells The compound may interact with its targets, leading to changes that inhibit the growth or function of the bacteria

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial cell death

Result of Action

The result of the compound’s action is likely related to its potential antibacterial activity. Some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Therefore, it’s plausible that this compound may also exhibit similar antibacterial effects, leading to the inhibition of bacterial growth or function.

属性

IUPAC Name |

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O3/c1-2-27-17-14-23-22-12(24(14)7-6-19-17)9-20-15(25)11-8-10-4-3-5-18-13(10)21-16(11)26/h3-8H,2,9H2,1H3,(H,20,25)(H,18,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHGJVIGMCMQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate](/img/structure/B2809399.png)

![5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809402.png)

![6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2809403.png)

![(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2809404.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-cyclohexyl-4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2809405.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2809406.png)

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2809407.png)